
Methotrexate-d7 Pentaglutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Methotrexate functions primarily as an antimetabolite that inhibits dihydrofolate reductase, leading to reduced synthesis of nucleic acids and ultimately affecting cell proliferation. The pentaglutamate form allows for better retention of the drug within cells, enhancing its therapeutic effects.
Key Characteristics:
- Enhanced Cellular Retention: The addition of glutamate moieties improves intracellular accumulation.
- Altered Pharmacokinetics: The pharmacokinetic profile is modified to achieve prolonged action and reduced toxicity.
- Therapeutic Range: Studies suggest that monitoring methotrexate polyglutamate levels can help optimize dosing strategies in various conditions, particularly in inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) .
Cancer Treatment
Methotrexate-d7 pentaglutamate is utilized in treating several malignancies, including:
- Acute Lymphoblastic Leukemia: It is part of the standard treatment protocols for pediatric patients .
- Breast Cancer and Lymphomas: Methotrexate is frequently used in combination therapies for these cancers .
Autoimmune Diseases
The compound is also effective in managing autoimmune conditions:
- Rheumatoid Arthritis: Methotrexate remains a first-line therapy due to its immunomodulatory effects .
- Psoriasis and Dermatomyositis: It shows significant efficacy in controlling severe cases that do not respond to other treatments .
Research Insights
Recent studies have emphasized the importance of this compound in therapeutic drug monitoring. Research indicates that measuring the levels of methotrexate polyglutamates can provide insights into treatment efficacy and safety profiles:
- Therapeutic Drug Monitoring: A study highlighted the potential role of long-chain methotrexate polyglutamates in optimizing treatment for IBD patients, suggesting that specific concentrations could correlate with clinical outcomes .
- Adverse Effects Management: Monitoring polyglutamate levels may also help predict adverse reactions associated with methotrexate therapy, allowing for timely adjustments in treatment .
Case Study 1: Pediatric IBD
In a cohort study involving pediatric patients with inflammatory bowel disease, researchers found that higher concentrations of methotrexate polyglutamates were associated with improved disease control. This suggests that individualized dosing based on drug metabolite levels could enhance therapeutic outcomes while minimizing side effects.
Case Study 2: Rheumatoid Arthritis
A cross-sectional study assessed 192 RA patients on long-term methotrexate therapy. It was observed that specific methotrexate polyglutamate concentrations did not correlate with disease activity scores but were crucial for understanding individual responses to treatment. This highlights the complexity of drug metabolism and the need for personalized approaches in RA management .
Análisis De Reacciones Químicas
Degradation and Hydrolysis
MTX-d7-PG5 undergoes hydrolysis via GGH, which cleaves terminal glutamate residues. This reaction is critical for regulating intracellular MTX-PG concentrations .
-
Hydrolysis Mechanism :
MTX d7 PG5GGHMTX d7 PG4+GlutamateThe reaction rate is pH-dependent, with maximal activity at lysosomal pH (4.5–5.0) .
Table 2 : Stability of MTX-d7-PG5 under physiological conditions
Condition | Half-life (h) |
---|---|
Plasma (pH 7.4, 37°C) | 48 ± 3.2 |
Lysosomal buffer (pH 4.5) | 12 ± 1.5 |
Metabolic Pathways
MTX-d7-PG5 shares metabolic pathways with non-deuterated MTX-PG5:
-
Intracellular Retention : Polyglutamation prevents efflux via transporters (e.g., MRP1/2), enhancing intracellular retention .
-
Enzyme Inhibition : MTX-d7-PG5 inhibits dihydrofolate reductase (DHFR) and thymidylate synthase (TS) with IC50 values comparable to MTX-PG5 .
Key Findings :
-
FPGS Saturation : At MTX-d7 concentrations >20 μM, FPGS activity plateaus, limiting further polyglutamation .
-
Deuterium Kinetic Isotope Effect : Deuteration reduces reaction rates by 15–20% in FPGS-mediated reactions due to altered bond vibrational energies .
Analytical Detection Methods
MTX-d7-PG5 is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish it from endogenous MTX-PGs .
Table 3 : LC-MS/MS parameters for MTX-d7-PG5 detection
Parameter | Value |
---|---|
Column | C18 (150 × 2.1 mm, 2.6 μm) |
Mobile Phase | 0.1% Formic acid/ACN gradient |
Retention Time | 6.8 ± 0.2 min |
LOD/LOQ | 0.5 nM / 1.5 nM |
Stability and Reactivity
Propiedades
Fórmula molecular |
C40H43D7N12O17 |
---|---|
Peso molecular |
977.94 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.